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Compound Name: Pentafluoronitrobenzene

Cat. No.: B1362553

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoronitrobenzene (CsFsNO2) is a highly versatile synthetic intermediate, pivotal in the
development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique
electronic properties, stemming from the synergistic effect of the strongly electron-withdrawing
pentafluorophenyl and nitro groups, make it a subject of considerable interest in contemporary
chemical research. This guide provides a comprehensive overview of the core physical
properties of pentafluoronitrobenzene, offering both established data and detailed
experimental protocols for their verification. Understanding these fundamental characteristics is
paramount for its effective utilization in synthetic chemistry and for predicting its behavior in
various experimental settings.

Molecular and Macroscopic Properties: A
Quantitative Overview

The physical characteristics of pentafluoronitrobenzene are a direct consequence of its
molecular structure. The high molecular weight and the presence of five electronegative
fluorine atoms and a nitro group significantly influence its intermolecular forces, leading to its
characteristic density, boiling point, and refractive index. A summary of these key physical
properties is presented in Table 1.
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Property Value Source(s)
CAS Number 880-78-4 [1112]
Molecular Formula CeFsNO:2 [1][2]
Molecular Weight 213.06 g/mol [11[2]
Appearance ITigr'n yellow to amber clear 1]
liquid
Density 1.656 g/mL at 25 °C [21[31[4]
Boiling Point 158-161 °C [21[31[4]
Refractive Index (n20/D) 1.447 [2][3][4]
Flash Point 91 °C (closed cup) [2]
Vapor Pressure 3.24 mmHg at 25°C [5]

Expert Insight: The high density of pentafluoronitrobenzene is a noteworthy feature, directly
attributable to the presence of five heavy fluorine atoms on the benzene ring. This property is
crucial to consider in reaction setups, particularly in biphasic systems where phase separation
is dependent on density differences.

Understanding the Physical State: Melting Point and
Solubility

Pentafluoronitrobenzene is a liquid at standard ambient temperature and pressure, indicating
its melting point is below room temperature. While a precise melting point is not consistently
reported in readily available literature, its liquid state under normal laboratory conditions is a
key practical characteristic.

The solubility of a compound is a critical parameter for its application in synthesis, dictating the
choice of reaction solvents and purification methods. Based on the principle of "like dissolves
like," the polar nature of the nitro group combined with the fluorinated aromatic ring suggests
that pentafluoronitrobenzene will exhibit solubility in a range of common organic solvents.
While comprehensive quantitative solubility data is scarce, qualitative solubility can be
predicted and experimentally determined.
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Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a straightforward method to assess the solubility of
pentafluoronitrobenzene in various solvents.

Materials:

Pentafluoronitrobenzene

A selection of solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

Small test tubes or vials

Vortex mixer

Pipettes

Procedure:

e Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

e Add one drop of pentafluoronitrobenzene to the solvent.

» Observe for the formation of a single, clear phase (soluble) or the presence of two distinct
layers or a cloudy suspension (insoluble/partially soluble).

« If the substance appears to be soluble, continue adding pentafluoronitrobenzene dropwise,
vortexing after each addition, until the solution becomes saturated (i.e., no more solute
dissolves). Record the approximate number of drops added to reach saturation.

« If the substance is insoluble, gently warm the mixture to observe if solubility increases with
temperature.

¢ Repeat the procedure for each solvent.

Causality Behind Solvent Choice: The selection of solvents with varying polarities (from polar
protic like methanol to nonpolar like hexane) provides a comprehensive solubility profile. This
allows researchers to identify suitable solvents for reactions, extractions, and chromatographic
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purification. For instance, its expected solubility in moderately polar to nonpolar solvents makes
it amenable to normal-phase chromatography.

Spectroscopic Signature: Unveiling the Molecular
Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity
assessment of organic compounds. The following sections detail the expected spectral
characteristics of pentafluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and
the electronic environment of fluorine atoms within the molecule.

e 1H NMR: Due to the absence of protons on the aromatic ring, the *H NMR spectrum of pure
pentafluoronitrobenzene is expected to be silent in the aromatic region. Any observed
signals would likely be due to impurities or residual protons in the NMR solvent.

e 13C NMR: The 3C NMR spectrum will show distinct signals for the six carbons of the
benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and
nitro groups. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

e 19F NMR: This is a particularly informative technique for fluorinated compounds. The 1°F
NMR spectrum of pentafluoronitrobenzene is expected to show three distinct signals for
the fluorine atoms at the ortho, meta, and para positions relative to the nitro group, each with
characteristic chemical shifts and coupling patterns.

Experimental Protocol: Acquisition of NMR Spectra

Materials:

o Pentafluoronitrobenzene (5-20 mg for *H, 20-50 mg for 13C)
o Deuterated solvent (e.g., CDCls, acetone-de)

 NMR tube
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e Pipette
e NMR spectrometer
Procedure:

» Dissolve the appropriate amount of pentafluoronitrobenzene in approximately 0.6-0.7 mL
of the chosen deuterated solvent in a small vial.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
« Insert the sample into the NMR spectrometer.

e Acquire the 1H, 13C, and °F NMR spectra according to the instrument's standard operating
procedures.

Diagram: NMR Sample Preparation Workflow

NMR Sample Preparation
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Caption: Workflow for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:
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e Aromatic C=C stretching: 1600-1475 cm~1
e C-F stretching: 1350-1100 cm~1 (strong absorptions)

e N-O stretching (nitro group): 1550-1475 cm~1 (asymmetric) and 1360-1290 cm~1 (symmetric)
(strong absorptions)

Experimental Protocol: Acquisition of an IR Spectrum (Neat Liquid)
Materials:

Pentafluoronitrobenzene

Salt plates (e.g., NaCl or KBr)

Pipette

FT-IR spectrometer

Procedure:

o Ensure the salt plates are clean and dry.

» Place one to two drops of pentafluoronitrobenzene onto the surface of one salt plate.

o Carefully place the second salt plate on top of the first, allowing the liquid to spread into a
thin film between the plates.

» Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
e Acquire the IR spectrum according to the instrument's standard operating procedures.

o After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and
return them to the desiccator.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The presence of the nitro group and the fluorinated aromatic ring is expected to give rise to
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characteristic absorption bands. The absorption maxima (A_max) for nitroaromatic compounds
are influenced by the substitution pattern on the ring and the solvent used. For nitrobenzene,
characteristic absorptions are observed around 260 nm. The extensive fluorination in
pentafluoronitrobenzene may cause a slight shift in this absorption.

Experimental Protocol: Acquisition of a UV-Vis Spectrum
Materials:

Pentafluoronitrobenzene

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

UV-Vis spectrophotometer
Procedure:

o Prepare a dilute stock solution of pentafluoronitrobenzene in the chosen spectroscopic
grade solvent.

o Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically
0.2-1.0 AU).

 Fill one quartz cuvette with the pure solvent to be used as a blank.
 Fill a second quartz cuvette with the diluted sample solution.
e Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

e Replace the blank with the sample cuvette and record the absorption spectrum over the
desired wavelength range (e.g., 200-400 nm).

« |dentify the wavelength(s) of maximum absorbance (A_max).
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Diagram: Logic for Spectroscopic Analysis

Spectroscopic Analysis Logic
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Caption: Logical flow from compound to spectroscopic techniques and the information they
provide.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of
pentafluoronitrobenzene, a compound of significant interest to the scientific and industrial
research communities. By presenting a combination of established data and robust, self-
validating experimental protocols, this document aims to equip researchers with the
foundational knowledge necessary for the confident and effective application of this versatile
chemical. The provided methodologies for determining melting point, solubility, and
spectroscopic characteristics serve as a practical resource for in-house verification and further
investigation. A thorough understanding of these physical properties is the cornerstone of
innovative and successful research and development endeavors involving
pentafluoronitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

